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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)phenol
CAS No.: 126485-57-2
Cat. No.: B1602238

Get Quote

An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-4-ol, a
halogenated biphenylol of significant interest in synthetic and medicinal chemistry. Biphenyl
scaffolds are prevalent in pharmaceuticals and advanced materials, and understanding the
specific properties and synthesis of substituted analogues like the topic compound is crucial for
the development of novel molecular entities. This document details the precise chemical
identity, physicochemical properties, a robust synthetic pathway via Suzuki-Miyaura cross-
coupling with mechanistic insights, and essential safety and handling protocols. The
information herein is curated to support researchers in leveraging this compound as a key
building block or active scaffold in drug discovery and materials science.

Chemical Identity and Structure
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The nomenclature for substituted biphenyls can be complex. The topic compound, commonly
known as 4-(3-Chlorophenyl)phenol, is more precisely defined under IUPAC nomenclature to
avoid ambiguity. The primary chemical identifiers are consolidated below.

Table 1: Chemical Identifiers for 3'-Chloro-[1,1'-biphenyl]-4-ol

Identifier Value Source

3'-Chloro-[1,1'-biphenyl]-4-

IUPAC Name | Inferred from[1]
o

Common Name 4-(3-Chlorophenyl)phenol User Topic

CAS Number 92-04-6 [2]

Molecular Formula C12H9CIO [2]

Molecular Weight 204.65 g/mol [2]

C1=CC(=CC(=C1)Cl)C2=CC=
C(C=C2)0

Canonical SMILES

| InChl Key | InChIl=1S/C12H9CIO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H |
Inferred from([3] |

The structure consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl
group at the 4-position (para), and the second phenyl ring is substituted with a chlorine atom at
the 3'-position (meta).

Caption: Figure 1: 2D structure of 3'-Chloro-[1,1'-biphenyl]-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in
biological and chemical systems, influencing everything from solubility to membrane
permeability. The table below summarizes key calculated properties for 3'-Chloro-[1,1'-
biphenyl]-4-ol.

Table 2: Physicochemical Data for 3'-Chloro-[1,1'-biphenyl]-4-ol
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Property Value Unit Source
Normal Melting
_ 432.00 K (158.85 °C) [4]
Point (T_fus)
Normal Boiling Point
_ 650.35 K (377.2 °C) [4]
(T_boil)
Octanol/Water
- 3.713 - [4]
Partition Coeff. (logP)
Water Solubility
-4.31 mol/L [4]
(log_10_WS)
Enthalpy of Fusion
24.51 kJ/mol [4]
(A_fus_H®)
Enthalpy of
Vaporization 64.92 kJ/mol [4]
(A_vap_H®)

| McGowan's Characteristic Volume (McVol) | 150.530 | ml/mol |[4] |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the two aryl rings is the central challenge in
synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling
reaction is the industry-standard method, offering high yields, functional group tolerance, and
mild reaction conditions.[5][6]

Retrosynthetic Analysis & Strategy

A reliable synthetic route involves the coupling of an arylboronic acid with an aryl halide. For 3'-
Chloro-[1,1'-biphenyl]-4-ol, two primary disconnections are viable. A highly effective strategy is
to couple (4-methoxyphenyl)boronic acid with 1-bromo-3-chlorobenzene. The methoxy group
serves as a robust protecting group for the phenol, preventing unwanted side reactions and
deactivation of the catalyst. The final product is obtained after a straightforward deprotection
step.
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Causality of Reagent Selection

Palladium Catalyst (e.g., Pd(PPhs)4): The palladium(0) complex is the active catalyst. It
undergoes oxidative addition into the aryl-halide bond (C-Br), a critical first step in the
catalytic cycle. The bulky, electron-rich phosphine ligands stabilize the palladium center and
facilitate the subsequent steps.[7]

Base (e.g., Na2COs, K3POa4): The base is essential for the transmetalation step. It activates
the boronic acid by forming a more nucleophilic boronate species (-B(OH)s™), which then
efficiently transfers its aryl group to the palladium center.

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used.
Toluene solubilizes the organic starting materials and the catalyst, while the aqueous phase
dissolves the inorganic base, allowing the crucial boronate formation to occur at the
interface.

Experimental Protocol: Suzuki-Miyaura Coupling
Step A: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl

To a flame-dried round-bottom flask under an inert atmosphere (Nz or Ar), add 1-bromo-3-
chlorobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

Add a 2M aqueous solution of sodium carbonate (NazCOs) (3.0 eq).

Add degassed toluene as the solvent to achieve a substrate concentration of approximately
0.2 M.

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress
by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Transfer the mixture to a separatory funnel, wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate under
reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel to yield the desired
methoxy-protected biphenyl.

Step B: Demethylation to 3'-Chloro-[1,1'-biphenyl]-4-ol

Dissolve the purified 3-chloro-4'-methoxy-1,1'-biphenyl from Step A in anhydrous
dichloromethane (DCM) under an inert atmosphere.

e Cool the solution to 0 °C in an ice bath.

e Add boron tribromide (BBr3) (1.2 eq, typically as a 1M solution in DCM) dropwise. Caution:
BBrs is highly corrosive and reacts violently with water.

 Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an
additional 2-4 hours, monitoring by TLC.

o Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice
and water.

o Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over
Naz2S0a4, and concentrate under reduced pressure.

e The resulting crude solid can be purified by recrystallization or flash chromatography to yield
pure 3'-Chloro-[1,1'-biphenyl]-4-ol.
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1-bromo-3-chlorobenzene (4-methoxyphenyl)boronic acid Pd(PPhs)a / Na2COs3

Step A: Suzuki Coupling

Toluene/Hz20, 90°C

3-Chloro-4'-methoxy-1,1'-biphenyl BBrs in DCM

Step B: Demethylation
0°C to RT

Purification
(Chromatography/
Recrystallization)

3'-Chloro-[1,1"-biphenyl]-4-ol

Figure 2: Synthetic Workflow via Suzuki Coupling

Click to download full resolution via product page
Caption: Figure 2: A two-step synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the final structure and assessment of its purity requires standard analytical
techniques.

¢ 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of
signals in the aromatic region (approx. 6.8-7.6 ppm). The protons on the phenol-containing
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ring will appear as two distinct doublets (AA'BB' system), while the protons on the chloro-
substituted ring will present as four separate multiplets due to the meta-chlorine substituent
breaking the ring's symmetry. A broad singlet corresponding to the phenolic -OH proton will
also be present, which will disappear upon D20 exchange.

e 13C NMR Spectroscopy: The carbon NMR will display 12 distinct signals for the 12 unique
carbon atoms in the biphenyl framework, confirming the asymmetry of the molecule.

« Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around
3200-3500 cm™1, C-O stretching around 1200 cm~1, aromatic C=C stretching around 1500-
1600 cm~1, and a C-Cl stretch in the 700-800 cm~1 region.

o Mass Spectrometry (MS): Electron ionization (El) mass spectrometry will show a molecular
ion (M*) peak at m/z 204. A characteristic (M+2)* peak at m/z 206 with approximately one-
third the intensity of the M+ peak will be observed, confirming the presence of a single
chlorine atom.[3]

Applications in Drug Discovery

The 3'-chloro-[1,1'-biphenyl]-4-ol scaffold is a valuable starting point for drug discovery
programs for several reasons:

 Structural Motif: The biphenyl unit provides a semi-rigid backbone ideal for orienting
functional groups to interact with biological targets. The hydroxyl group can act as a critical
hydrogen bond donor or acceptor.

o Metabolic Stability: The chlorine atom can block a potential site of metabolic oxidation,
thereby increasing the half-life of a potential drug candidate.

e Modulation of Physicochemical Properties: The chloro- and hydroxyl-substituents allow for
fine-tuning of properties like lipophilicity (LogP) and acidity (pKa), which are crucial for
optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

 Intermediate for API Synthesis: This compound serves as a key intermediate for more
complex molecules, including potential kinase inhibitors, receptor modulators, and anti-
infective agents.[8]
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Safety and Handling

As a chlorinated aromatic compound, 3'-Chloro-[1,1'-biphenyl]-4-ol requires careful handling in
a laboratory setting.

e GHS Hazard Classification:

[¢]

H303: May be harmful if swallowed.[2]

[¢]

H316: Causes mild skin irritation.[2]

o

H318: Causes serious eye damage.[2]

o

H411: Toxic to aquatic life with long lasting effects.[2]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

e Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[2]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Due to its environmental toxicity (H411), it should not be released into drains or the
environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride | C12H11CI2N | CID 2757426 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 92-04-6|3-Chloro-[1,1'-biphenyl]-4-ol|BLD Pharm [bldpharm.com]
3. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

4. 1,1'-Biphenyl-4-ol, 3'-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C2051629
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1-biphenyl_-4_4_-diol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C39844231
https://hdl.handle.net/10539/9312
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10276101/
https://www.organic-chemistry.org/attachment/orgsyn/orgsyn-2018-p0379-si.pdf
https://www.researchgate.net/publication/326815349_Suzuki_Cross-Coupling_Reactions_Synthesis_of_Unsymmetrical_Biaryls_in_the_Organic_Laboratory
https://www.benchchem.com/product/b1602238?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Chloro-_1_1_-biphenyl_-4-amine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/3_-Chloro-_1_1_-biphenyl_-4-amine-hydrochloride
https://www.bldpharm.com/products/92-04-6.html
https://webbook.nist.gov/cgi/inchi?ID=C2051629&Units=SI&Type=IR-SPEC
https://www.chemeo.com/cid/54-440-3/1-1-Biphenyl-4-ol-3-chloro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives:
applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

» 6. researchgate.net [researchgate.net]
e 7.gala.gre.ac.uk [gala.gre.ac.uk]

o 8. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and
derivative thereof - Google Patents [patents.google.com]

 To cite this document: BenchChem. [4-(3-Chlorophenyl)phenol chemical structure and
IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602238/docs#4-3-chlorophenyl-phenol-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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